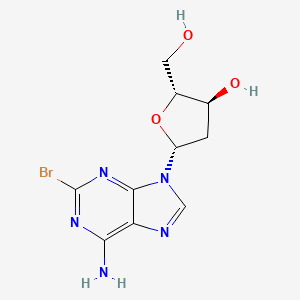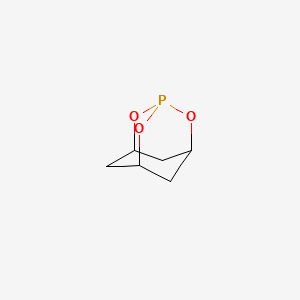
(6-Iodo-1,3-benzodioxol-5-yl)methanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure consists of a benzodioxole core with an iodine atom attached to one of the carbon atoms. The hydroxymethyl group is linked to the benzodioxole ring. The compound’s molecular weight, elemental composition, and other spectroscopic data can be determined experimentally .
Chemical Reactions Analysis
(6-Iodo-1,3-benzodioxol-5-yl)methanol may participate in various chemical reactions, including substitution , oxidation , and reduction processes. Its reactivity depends on the functional groups present. Researchers have investigated its behavior in different reaction conditions .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Derivatives
- Synthesis of 2-Deoxy-2-Iodo Sugars : Research indicates the potential of using iodination in the synthesis of 2-deoxy-2-iodo sugars, which could be useful in the preparation of 2-deoxy sugars or Brigl’s anhydrides (Miljković et al., 1992).
Catalysis
- Catalysis in Organic Synthesis : A study demonstrates the use of tris(triazolyl)methanol-Cu(I) structure, which includes 1,3-benzodioxolyl methanol derivatives, as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).
Organic Chemistry Reactions
- Photochemical Reactions : Research on the photochemical reactions of carbohydrates includes the study of compounds like 6-deoxy-6-iodo-1,3-benzodioxol-5-yl methanol, highlighting their role in photochemical processes (Binkley, 1969).
Pharmaceutical Research
- Synthesis of Chiral Building Blocks : A study discusses the enantioselective acylation of α-methyl-1,3-benzodioxole-5-ethanol, a related compound, for the synthesis of chiral intermediates in pharmaceuticals (Easwar & Argade, 2003).
Material Science
- Catalyst in Material Synthesis : Research includes the use of palladium complexes, with structures involving 1,3-benzodioxolyl methanol derivatives, as catalysts in material synthesis, like the carbonylation of iodobenzene (Antebi et al., 2002).
Drug Discovery
- Synthesis of Selective Receptor Agonists : A study on the synthetic approach for selective CB2 receptor agonists discusses compounds related to 1,3-benzodioxol-5-yl methanol, highlighting its relevance in medicinal chemistry (Luo & Naguib, 2012).
Propriétés
IUPAC Name |
(6-iodo-1,3-benzodioxol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGKHOUSPOCIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314458 | |
| Record name | (6-Iodo-2H-1,3-benzodioxol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Iodo-1,3-benzodioxol-5-yl)methanol | |
CAS RN |
69048-76-6 | |
| Record name | NSC283806 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-Iodo-2H-1,3-benzodioxol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B1615988.png)
